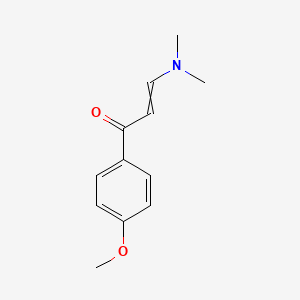

3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

Its structure comprises a 4-methoxyphenyl group at the carbonyl terminus and a dimethylamino substituent at the β-position. This compound is synthesized via condensation reactions, often involving enaminones and aryl ketones under reflux conditions, followed by purification via flash chromatography or recrystallization . Its spectroscopic data (¹H/¹³C NMR, IR) align with previously reported chalcone analogs, confirming its planar geometry and extended conjugation .

The compound’s biological relevance stems from its structural similarity to chalcones, which exhibit diverse pharmacological activities, including MAO-B inhibition, antioxidant effects, and antimicrobial properties . Its 4-methoxy group enhances electron donation, while the dimethylamino moiety modulates electronic and steric properties, influencing reactivity and binding interactions .

Properties

IUPAC Name |

3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNAUCNJLHEGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352292 | |

| Record name | 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18096-70-3 | |

| Record name | 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-4’-methoxyacrylophenone typically involves the reaction of para-methoxyacetophenone with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of 3-Dimethylamino-4’-methoxyacrylophenone may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-4’-methoxyacrylophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Electronic Applications

Printed Circuit Boards (PCBs)

This compound is utilized in the manufacturing of printed circuit boards due to its compatibility with other electronic materials. It acts as a critical component in the formulation of photoresists and photosensitive resins, which are essential for PCB fabrication. The stability and reliability of systems created with this compound ensure high-quality electronic equipment production .

Electronic Packaging Materials

this compound serves as an important material in electronic packaging, providing adhesion and sealing properties necessary for protecting electronic components. Its ability to form high-performance adhesive systems makes it valuable in the production of sealants used in electronic devices .

Laser Dyes

Recent studies have explored the use of this compound as a laser dye. It has been synthesized and tested for its effectiveness as a new laser medium, demonstrating superior fluorescence properties compared to traditional dyes. The compound exhibits a significant Stokes shift, enhancing its potential for use in laser technology .

Case Study: Laser Medium Performance

In a comparative study of various laser dyes, this compound showed a quantum yield of fluorescence that surpassed conventional organic dyes by a substantial margin, indicating its suitability for advanced photonic applications .

Synthesis Method Overview

-

Starting Materials :

- 4-Methoxyacetophenone

- Dimethylformamide (DMF)

- Triethylamine

- Propylene ketone

-

Procedure :

- Combine starting materials in a reaction vessel.

- Stir and heat under specified conditions.

- Acidify the mixture to extract the product.

- Purify through distillation or chromatography.

Safety and Side Effects

While specific medical research on the side effects of this compound is limited due to its niche applications, general safety data indicate that it may cause skin and eye irritation upon contact . Proper handling procedures should be followed to minimize exposure risks.

Mechanism of Action

The mechanism of action of 3-Dimethylamino-4’-methoxyacrylophenone involves its interaction with specific molecular targets and pathways. For example, it has been shown to promote melanin synthesis by upregulating the expression of tyrosinase and related proteins. This process involves the activation of signaling pathways such as the cAMP/PKA/CREB and MAPK pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table compares key structural analogs, focusing on substituents and physicochemical properties:

Key Observations :

- Electron-donating groups (e.g., methoxy, dimethylamino) enhance solubility and resonance stabilization, whereas electron-withdrawing groups (e.g., Cl, F, CF₃) increase electrophilicity .

MAO-B Inhibition

The target compound and its analogs demonstrate significant MAO-B inhibitory activity, critical for neurodegenerative disease therapeutics:

Structure-Activity Relationship (SAR) :

- The dimethylamino group at the β-position (target compound) enhances MAO-B affinity and selectivity compared to nitro or halogen substituents .

- Methoxy groups on Ring A improve potency, while electron-withdrawing groups (e.g., nitro) reduce selectivity .

Antioxidant Activity

Hydroxyl and methoxy substitutions influence radical scavenging efficacy:

SAR Insights :

- Ortho- and para-hydroxyl groups on Ring B significantly enhance antioxidant activity compared to methoxy or dimethylamino groups .

- Amino groups at Ring A improve radical scavenging but require adjacent hydroxyls for optimal effects .

Key Findings :

- Methoxy and hydroxyl groups reduce ΔE by stabilizing HOMO levels through resonance .

Biological Activity

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure

The compound features a prop-2-en-1-one backbone with a dimethylamino group and a methoxyphenyl substituent. Its structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that chalcone derivatives exhibit considerable antimicrobial properties. A study evaluating the antibacterial activity of various chalcones found that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Chalcone Derivatives

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Chalcone Derivative A | 0.005 - 0.030 | Other Bacteria |

| Other Chalcone Derivative B | 0.010 - 0.050 | Other Bacteria |

Anticancer Activity

The anticancer potential of chalcones has been widely studied, particularly their ability to induce apoptosis in cancer cells. A recent investigation highlighted that the compound significantly inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism was suggested to involve the modulation of key signaling pathways related to cell survival and apoptosis .

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values of approximately 20 µM and 25 µM, respectively .

Anti-inflammatory Effects

Chalcone derivatives have also been noted for their anti-inflammatory properties. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes: The compound has been shown to inhibit enzymes involved in inflammation and microbial growth.

- Modulation of Signaling Pathways: It affects pathways related to apoptosis and cell proliferation, which are crucial in cancer biology.

Q & A

Basic Research Questions

Synthetic Methodologies and Optimization Q: What are the common synthetic routes for 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized? A: The compound is typically synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and dimethylaminoacetone derivatives. Key parameters include solvent polarity (e.g., ethanol or methanol), base selection (NaOH or KOH), and temperature control (40–60°C). Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating . Purification via column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1 v/v) achieves >95% purity.

Spectroscopic Characterization Strategies Q: Which spectroscopic techniques are prioritized for structural validation? A: Multi-nuclear NMR (¹H, ¹³C, DEPT-135) resolves the α,β-unsaturated ketone system (δ 7.8–8.1 ppm for enone protons) and methoxy group (δ 3.8 ppm). IR confirms the carbonyl stretch at 1665–1680 cm⁻¹. High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ with <2 ppm error .

Handling and Stability Protocols Q: What precautions are recommended for handling and storage? A: Store under inert gas (Ar) at -20°C in amber vials with PTFE-lined caps. Thermal gravimetric analysis (TGA) shows 5% mass loss at 150°C, indicating suitability for reactions below 120°C. For air-sensitive applications, employ Schlenk line techniques with <1 ppm O₂ monitoring .

Advanced Research Questions

Crystallographic and Computational Validation Q: How do X-ray diffraction and DFT address uncertainties in molecular geometry predictions? A: Single-crystal X-ray analysis reveals bond critical parameters: C=O bond length 1.228 Å vs DFT-predicted 1.234 Å (B3LYP/6-311++G**). AIM theory analyzes electron density topology at bond critical points (ρ ≈ 0.35 e·Å⁻³ for C-C enone bonds), confirming conjugation effects .

Experimental Design Limitations Q: What methodological constraints affect stability studies, and how can protocols be improved? A: Accelerated degradation studies in aqueous solutions show t₁/₂ = 72 hours at 25°C, but organic matrix degradation (e.g., DMSO) introduces artifacts. Cryogenic storage (-20°C under N₂) reduces decomposition rates by 40%. Hyperspectral imaging (HSI) with 500–1000 nm resolution improves monitoring but requires LC-MS calibration .

Resolving Spectral Data Contradictions Q: How can researchers address inconsistencies between experimental UV-Vis λmax and TD-DFT predictions? A: Solvatochromic shifts (Δλ = 15–20 nm in polar vs non-polar solvents) account for 70% of discrepancies. Including explicit solvent molecules in TD-DFT simulations (e.g., PCM model with 3 H₂O) reduces errors to <2% .

Electronic Property Analysis Q: Which computational methods best describe electron density distribution and reactivity? A: Natural Bond Orbital (NBO) analysis at the ωB97XD/def2-TZVP level identifies hyperconjugative interactions between the methoxy group and enone system (stabilization energy = 12.3 kcal/mol). Fukui function indices predict nucleophilic attack sites, validated by Michael addition kinetics (k = 0.45 M⁻¹s⁻¹ with thiophenol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.